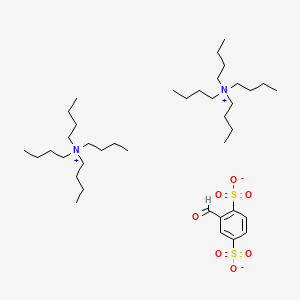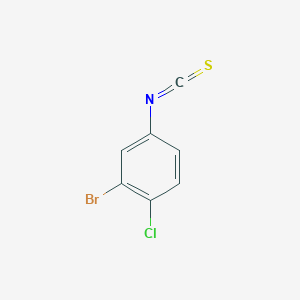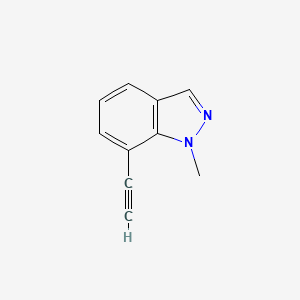![molecular formula C15H14O3 B13685591 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13685591.png)
6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that belongs to the class of dioxanes It is characterized by a benzyloxy group attached to a dihydrobenzo[b][1,4]dioxine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the following steps:
Starting Material: The synthesis begins with 6-hydroxy-3,4-dihydro-1H-2-naphthalenone as the starting material.
Benzylation: The hydroxy group is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Cyclization: The benzylated intermediate undergoes cyclization to form the dihydrobenzo[b][1,4]dioxine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler dioxane structure.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Simplified dioxane structures.
Substitution: Various substituted dioxane derivatives depending on the electrophile used.
Scientific Research Applications
6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the dioxane core can provide structural rigidity and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds have similar dioxane cores but differ in the number and position of chlorine atoms.
Polychlorinated dibenzofurans (PCDFs): Similar to PCDDs but with a different arrangement of the oxygen atoms.
Polychlorinated biphenyls (PCBs): These compounds have biphenyl cores with chlorine substitutions and exhibit dioxin-like properties.
Uniqueness
6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This differentiates it from other dioxane derivatives and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
6-phenylmethoxy-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C15H14O3/c1-2-4-12(5-3-1)11-18-13-6-7-14-15(10-13)17-9-8-16-14/h1-7,10H,8-9,11H2 |
InChI Key |
ASPPHRSVGDEASV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



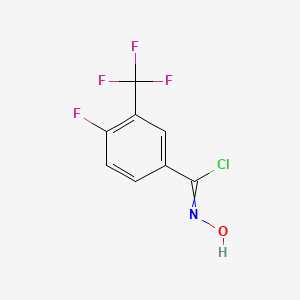
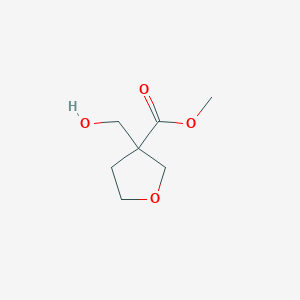
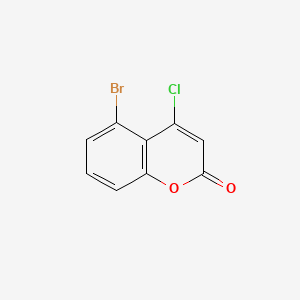
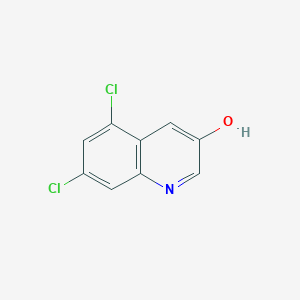

![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)
![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)

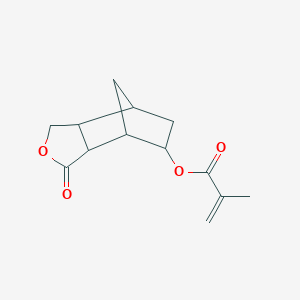
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)
